molecular formula C20H16F2N2O3S B4822090 N-benzyl-3-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide

N-benzyl-3-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide

Cat. No.: B4822090
M. Wt: 402.4 g/mol
InChI Key: PPAKWVWPWHRUIW-UHFFFAOYSA-N
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Description

N-benzyl-3-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzyl group attached to a benzamide core, with a sulfonyl group substituted by a 2,5-difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 2,5-difluorobenzenesulfonyl chloride with 3-aminobenzamide in the presence of a base such as triethylamine. This reaction forms the intermediate 3-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide.

    Benzylation: The intermediate is then subjected to benzylation using benzyl chloride in the presence of a base like potassium carbonate. This step yields the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitro or halogenated derivatives, depending on the substituent introduced.

Scientific Research Applications

N-benzyl-3-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study enzyme interactions and protein binding due to its specific functional groups.

    Industrial Applications: The compound can be used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of N-benzyl-3-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the benzyl and difluorophenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl and benzamide core but lacks the benzyl and sulfonyl groups.

    N-(2,5-Difluorophenyl)-3-aminobenzamide: Similar structure but without the sulfonyl group.

Uniqueness

N-benzyl-3-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide is unique due to the presence of both the benzyl and sulfonyl groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-benzyl-3-[(2,5-difluorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O3S/c21-16-9-10-18(22)19(12-16)28(26,27)24-17-8-4-7-15(11-17)20(25)23-13-14-5-2-1-3-6-14/h1-12,24H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAKWVWPWHRUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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